molecular formula C14H8F4O2 B1607754 4-Fluorophenyl 3-(trifluoromethyl)benzoate CAS No. 218929-27-2

4-Fluorophenyl 3-(trifluoromethyl)benzoate

Cat. No.: B1607754
CAS No.: 218929-27-2
M. Wt: 284.2 g/mol
InChI Key: FDOAXLUDEAKGGJ-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3-(trifluoromethyl)benzoate is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and bioavailability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 3-(trifluoromethyl)benzoate typically involves esterification reactions. One common method is the reaction of 4-fluorophenol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. Additionally, the purification of the final product is typically achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be targets for nucleophilic attack, leading to substitution reactions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 3-(trifluoromethyl)benzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Nucleophilic Substitution: Substituted phenyl benzoates.

    Reduction: 4-Fluorophenyl 3-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 4-Fluorophenol and 3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

4-Fluorophenyl 3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its enhanced stability and bioavailability imparted by the fluorine and trifluoromethyl groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its fluorinated aromatic rings. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl benzoate
  • 3-(Trifluoromethyl)benzoic acid
  • 4-Fluorophenyl 4-(trifluoromethyl)benzoate

Uniqueness

4-Fluorophenyl 3-(trifluoromethyl)benzoate is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the aromatic rings. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl) 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-11-4-6-12(7-5-11)20-13(19)9-2-1-3-10(8-9)14(16,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOAXLUDEAKGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381466
Record name 4-fluorophenyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218929-27-2
Record name 4-fluorophenyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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